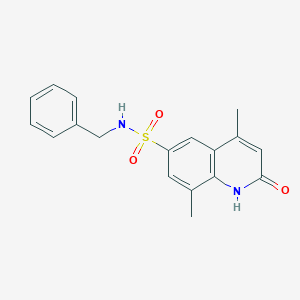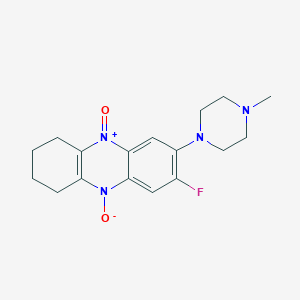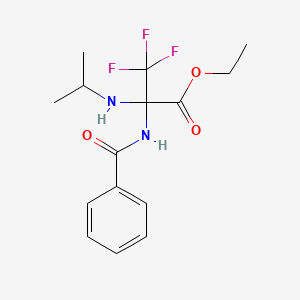
N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a synthetic organic compound with the molecular formula C18H18N2O3S. It belongs to the class of quinoline derivatives and features a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the sulfonamide group: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chlorides under basic conditions, such as using pyridine or triethylamine as a base.
Benzylation: The final step involves the benzylation of the nitrogen atom in the quinoline ring, typically using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and as a ligand in receptor binding studies
Mechanism of Action
The mechanism of action of N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and affecting downstream signaling pathways
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4,8-dimethyl-2-oxoquinoline-6-sulfonamide
- N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-carboxamide
- N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-thiol
Uniqueness
N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-benzyl-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-12-9-17(21)20-18-13(2)8-15(10-16(12)18)24(22,23)19-11-14-6-4-3-5-7-14/h3-10,19H,11H2,1-2H3,(H,20,21) |
InChI Key |
OTHPCDDWWLQOQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B15003597.png)

![2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide](/img/structure/B15003607.png)
![2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B15003623.png)
![N-[5-(4-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15003628.png)
![Methyl 4-{3-[4-(2-cyanoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B15003631.png)
![3-Pyridinemethanamine, N-[[4-(dimethylamino)phenyl]methylidene]-](/img/structure/B15003649.png)
![N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide](/img/structure/B15003653.png)
![3-(2-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003655.png)
![methyl N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}-L-valinate](/img/structure/B15003661.png)
![1'-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(hydroxymethyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B15003665.png)
![3-(3,4-dimethoxyphenyl)-5-[(pyridin-3-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15003677.png)

![N-(4-methoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15003691.png)
